Benzene, 1-chloro-4-(dodecyloxy)-

Description

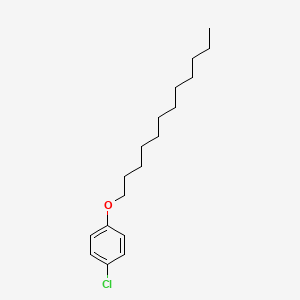

Benzene, 1-chloro-4-(dodecyloxy)- (CAS: Not explicitly listed in evidence), is a chloro-substituted benzene derivative featuring a dodecyloxy (O-C₁₂H₂₅) group at the para position. Its molecular formula is C₁₈H₂₉ClO, with a molecular weight of 296.45 g/mol.

Properties

CAS No. |

95248-99-0 |

|---|---|

Molecular Formula |

C18H29ClO |

Molecular Weight |

296.9 g/mol |

IUPAC Name |

1-chloro-4-dodecoxybenzene |

InChI |

InChI=1S/C18H29ClO/c1-2-3-4-5-6-7-8-9-10-11-16-20-18-14-12-17(19)13-15-18/h12-15H,2-11,16H2,1H3 |

InChI Key |

GTIYWLZJQXTEGU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCOC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the electrophilic aromatic substitution reaction where benzene reacts with chlorine in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form chlorobenzene . The chlorobenzene is then reacted with dodecanol in the presence of a base to introduce the dodecyloxy group .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process typically involves strict control of temperature, pressure, and the use of high-purity reagents to ensure consistent quality.

Types of Reactions:

Substitution Reactions: Benzene, 1-chloro-4-(dodecyloxy)- can undergo nucleophilic aromatic substitution reactions where the chlorine atom is replaced by a nucleophile.

Oxidation Reactions: The dodecyloxy group can be oxidized under strong oxidative conditions to form corresponding carboxylic acids or aldehydes.

Reduction Reactions: The compound can undergo reduction reactions where the chlorine atom is replaced by hydrogen, forming the corresponding hydrocarbon.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a polar solvent at elevated temperatures.

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic medium.

Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst.

Major Products:

Substitution: Formation of phenols or ethers depending on the nucleophile used.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of the corresponding hydrocarbon.

Scientific Research Applications

Benzene, 1-chloro-4-(dodecyloxy)- has several applications in scientific research:

Mechanism of Action

The mechanism of action of Benzene, 1-chloro-4-(dodecyloxy)- involves its interaction with various molecular targets. The chlorine atom and the dodecyloxy group can participate in different chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The benzene ring provides a stable aromatic system that can undergo substitution reactions, while the dodecyloxy group can participate in hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Benzene, 1-chloro-4-(dodecyloxy)- with structurally or functionally related benzene derivatives:

Table 1: Comparative Overview of Key Compounds

Structural and Functional Comparisons

Substituent Effects on Reactivity and Solubility Chlorine vs. Alkoxy Groups: The presence of chlorine in Benzene, 1-chloro-4-(dodecyloxy)-, enhances electrophilic substitution reactivity compared to non-halogenated analogs like 1-phenoxy-4-dodecylbenzene. However, the bulky dodecyloxy group reduces solubility in polar solvents, contrasting with smaller substituents like methoxy (C₈H₉ClO) or chloromethyl (C₇H₆Cl₂) . Chain Length: The dodecyloxy group imparts significant hydrophobicity, similar to 1-phenoxy-4-dodecylbenzene (C₂₄H₃₄O). This contrasts with shorter-chain analogs like 1-(2-chloroethoxy)-4-dodecylbenzene (C₂₀H₃₃ClO₂), which retains partial solubility in ethanol or acetone .

Synthetic Challenges Synthesis of para-substituted benzene derivatives often requires optimization of bases and solvents. For example, in , attempts to synthesize a nitro-phenoxy derivative using K₂CO₃ or NaOH in ethanol/THF yielded low purity, highlighting the sensitivity of alkoxy-substituted systems to reaction conditions . Similar challenges likely apply to the target compound.

Toxicity and Biological Activity

- 1-Chloro-4-(chloromethyl)benzene (C₇H₆Cl₂) demonstrated endocrine-disrupting effects in rat studies, suggesting that chloroalkyl-substituted benzenes may pose biological risks. The target compound’s larger size and reduced volatility might lower acute toxicity but warrant further study .

Material Science Applications

- Compounds with multiple long-chain alkoxy groups, such as 1-bromo-2,4-bis(dodecyloxy)-5-iodobenzene (C₃₀H₅₂BrIO₂), exhibit liquid crystalline behavior due to their ordered hydrophobic domains. The target compound’s single dodecyloxy group may serve as a simpler model for such applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.